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Compound of Interest

Compound Name: (S)-N-Formylsarcolysine

Cat. No.: B8576207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific purity and characterization of (S)-N-
Formylsarcolysine is limited. This guide provides a comprehensive overview based on the

well-characterized parent compound, (S)-Sarcolysine (Melphalan), and established principles

of organic chemistry and analytical science. The methodologies and data presented are

intended to serve as a foundational resource for the synthesis, purification, and

characterization of (S)-N-Formylsarcolysine.

Introduction
(S)-N-Formylsarcolysine is a derivative of Sarcolysine (also known as Melphalan), a

bifunctional alkylating agent used in chemotherapy. The introduction of a formyl group to the

alpha-amino acid functionality of Sarcolysine can modulate its physicochemical properties,

such as solubility, stability, and pharmacokinetic profile. This technical guide outlines the

prospective methods for the synthesis, purification, and in-depth characterization of (S)-N-
Formylsarcolysine, providing researchers with a framework for its evaluation.

Synthesis and Purification
The synthesis of (S)-N-Formylsarcolysine can be approached through the N-formylation of

the parent compound, (S)-Sarcolysine (Melphalan). A potential synthetic route involves the

reaction of Melphalan with a suitable formylating agent. One such method could be adapted
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from the synthesis of related melphalan derivatives, which utilizes N-formylmorpholine

dimethylacetal as the formylating agent in a methanolic solution at room temperature.[1]

General Synthetic Workflow:

(S)-Sarcolysine (Melphalan)

N-Formylation ReactionFormylating Agent
(e.g., N-Formylmorpholine Dimethylacetal)

Anhydrous Solvent
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Crude (S)-N-Formylsarcolysine Purification
(e.g., Column Chromatography, Recrystallization) Pure (S)-N-Formylsarcolysine Characterization

Click to download full resolution via product page

Caption: A logical workflow for the synthesis and purification of (S)-N-Formylsarcolysine.

Purification of the crude product is critical to remove unreacted starting materials, by-products,

and residual solvents. Techniques such as column chromatography on silica gel or preparative

High-Performance Liquid Chromatography (HPLC) are anticipated to be effective.

Recrystallization from a suitable solvent system could also be employed to achieve high purity.

Purity Assessment
The purity of (S)-N-Formylsarcolysine should be rigorously assessed using a combination of

chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the recommended method for determining the purity of

(S)-N-Formylsarcolysine and quantifying any impurities. A validated, stability-indicating HPLC

method is essential for accurate analysis. Based on methods developed for Melphalan, a C18

column with a gradient elution system is likely to provide good separation.[2]

Table 1: Projected HPLC Method Parameters for (S)-N-Formylsarcolysine Purity Analysis
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Parameter Projected Conditions

Column C18, 4.6 x 250 mm, 5 µm

Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water

Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient 5% to 95% B over 20 minutes

Flow Rate 1.0 mL/min

Detection UV at 254 nm and 280 nm

Injection Volume 10 µL

Column Temperature 30 °C

Characterization
Comprehensive characterization is necessary to confirm the identity and structure of the

synthesized (S)-N-Formylsarcolysine.

Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of (S)-N-Formylsarcolysine
and to gain structural information through fragmentation analysis. High-resolution mass

spectrometry (HRMS) is recommended for accurate mass determination.

Table 2: Projected Mass Spectrometry Parameters for (S)-N-Formylsarcolysine
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Parameter Projected Details

Ionization Mode
Electrospray Ionization (ESI), Positive and

Negative

Analyzer
Time-of-Flight (TOF) or Orbitrap for high

resolution

Expected [M+H]⁺
Calculated based on the molecular formula

C₁₄H₁₈Cl₂N₂O₃

Fragmentation
Collision-Induced Dissociation (CID) for MS/MS

analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of (S)-N-Formylsarcolysine.

¹H NMR and ¹³C NMR spectra will confirm the presence of the formyl group and the overall

structure of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be

employed for unambiguous assignment of all proton and carbon signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups of (S)-N-
Formylsarcolysine

Functional Group
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

Formyl Proton (-CHO) ~8.2 (singlet) ~163

Alpha-Proton (-CH(NHCHO)-) ~4.5-4.8 (multiplet) ~55

Aromatic Protons ~6.6-7.2 (multiplets) ~112-145

-N(CH₂CH₂Cl)₂ Protons ~3.6-3.8 (multiplets) ~40-53

Carboxylic Acid Proton (-

COOH)
Variable, broad ~175

Elemental Analysis
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Elemental analysis should be performed to determine the percentage composition of carbon,

hydrogen, nitrogen, and chlorine, which should be in close agreement with the theoretical

values for the molecular formula of (S)-N-Formylsarcolysine.

Experimental Protocols
Protocol for HPLC Purity Analysis

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of (S)-N-
Formylsarcolysine in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water).

Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95%

Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes.

Injection: Inject 10 µL of the sample solution onto the column.

Data Acquisition: Run the gradient method as described in Table 1 and record the

chromatogram.

Analysis: Integrate all peaks and calculate the purity as the percentage of the main peak

area relative to the total peak area.

Protocol for Mass Spectrometry Analysis
Sample Preparation: Prepare a dilute solution of (S)-N-Formylsarcolysine (approximately

10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile with 0.1% formic

acid.

Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an LC

system.

Data Acquisition: Acquire full scan mass spectra in both positive and negative ion modes.

For structural confirmation, perform MS/MS analysis on the parent ion.

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the

theoretical mass. Analyze the fragmentation pattern to confirm the structure.

Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of (S)-N-Formylsarcolysine in a suitable deuterated

solvent (e.g., DMSO-d₆, CD₃OD).

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

2D NMR (if necessary): Acquire COSY, HSQC, and HMBC spectra to aid in signal

assignment.

Data Processing and Analysis: Process the spectra using appropriate software and assign all

proton and carbon signals to the molecular structure.

Mechanism of Action
As a derivative of Melphalan, (S)-N-Formylsarcolysine is expected to act as a DNA alkylating

agent. The bis(2-chloroethyl)amino group is the pharmacologically active moiety, which forms

highly reactive aziridinium ions that can covalently bind to the N7 position of guanine bases in

DNA. This leads to the formation of inter- and intrastrand cross-links, inhibiting DNA replication

and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.[3]
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Caption: The proposed mechanism of action for (S)-N-Formylsarcolysine as a DNA alkylating

agent.

This technical guide provides a projected framework for the synthesis, purification, and

characterization of (S)-N-Formylsarcolysine. Researchers and drug development
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professionals are encouraged to adapt and validate these methodologies for their specific

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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